molecular formula C6H4N2NaO5 B1681034 Sodium 2,4-dinitrophenolate CAS No. 1011-73-0

Sodium 2,4-dinitrophenolate

Cat. No.: B1681034
CAS No.: 1011-73-0
M. Wt: 207.10 g/mol
InChI Key: RQBWMLFHMVFSBS-UHFFFAOYSA-N
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Description

Sodium 2,4-dinitrophenolate is a chemical compound derived from 2,4-dinitrophenol. It is known for its applications in various fields, including research and industrial processes. The compound is characterized by its yellow crystalline appearance and is soluble in water. This compound is primarily used as an intermediate in the synthesis of other chemicals and has notable properties that make it useful in scientific research.

Mechanism of Action

Target of Action

Sodium 2,4-dinitrophenolate, also known as 2,4-dinitrophenol (DNP), primarily targets the mitochondria in cells . It acts as an uncoupler of oxidative phosphorylation (OXPHOS) . This process is crucial for the production of ATP, the primary energy currency of the cell.

Mode of Action

DNP interferes with the normal functioning of mitochondria by disrupting the proton gradient across the mitochondrial inner membrane . This disruption leads to a rapid loss of ATP as the energy from the electron transport chain is dissipated as heat instead of being used to synthesize ATP . This uncoupling effect is the basis for DNP’s fat-burning properties, as it forces the body to use more energy, thereby increasing the metabolic rate .

Biochemical Pathways

The primary biochemical pathway affected by DNP is the electron transport chain in mitochondria . By uncoupling oxidative phosphorylation, DNP prevents the synthesis of ATP, forcing the cell to metabolize more nutrients to meet its energy needs . This increased metabolism can lead to weight loss, which is why DNP has been used as a weight-loss agent .

Pharmacokinetics

It is known that dnp exhibits significant nonlinear pharmacokinetics, which may be attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The primary result of DNP’s action is an increase in metabolic rate, leading to weight loss . . The rapid loss of ATP can lead to uncontrolled hyperthermia — body temperatures can rise up to 44 °C (111 °F) — and death in case of overdose . Other symptoms of DNP poisoning include nausea, vomiting, abdominal pain, and diarrhea .

Action Environment

The action of DNP can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect DNP’s efficacy and stability . Furthermore, DNP is a regulated environmental toxicant, indicating that its presence in the environment can have harmful effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,4-dinitrophenolate can be synthesized through the neutralization of 2,4-dinitrophenol with sodium hydroxide. The reaction typically involves dissolving 2,4-dinitrophenol in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The reaction proceeds as follows:

C6H3(NO2)2OH+NaOHC6H3(NO2)2ONa+H2O\text{C}_6\text{H}_3(\text{NO}_2)_2\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_3(\text{NO}_2)_2\text{ONa} + \text{H}_2\text{O} C6​H3​(NO2​)2​OH+NaOH→C6​H3​(NO2​)2​ONa+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as recrystallization to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-dinitrophenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: this compound can be reduced to form 2,4-diaminophenol under specific conditions.

    Substitution: The nitro groups in the compound can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the nitro groups.

Major Products Formed:

    Oxidation: Products may include various nitro derivatives.

    Reduction: The primary product is 2,4-diaminophenol.

    Substitution: Substituted phenol derivatives are formed.

Scientific Research Applications

Sodium 2,4-dinitrophenolate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and other chemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying metabolic processes.

    Industry: It is used in the manufacture of pesticides, herbicides, and other industrial chemicals.

Comparison with Similar Compounds

    2,4-Dinitrophenol: A closely related compound with similar properties but different applications.

    2,4-Dinitro-o-cresol: Another dinitrophenol derivative used as a pesticide.

    Dinoseb: A herbicide with similar chemical structure and properties.

Uniqueness: Sodium 2,4-dinitrophenolate is unique due to its specific applications in scientific research and its role as an intermediate in chemical synthesis. Its ability to uncouple oxidative phosphorylation makes it a valuable tool in studies related to metabolism and energy production.

Properties

CAS No.

1011-73-0

Molecular Formula

C6H4N2NaO5

Molecular Weight

207.10 g/mol

IUPAC Name

sodium;2,4-dinitrophenolate

InChI

InChI=1S/C6H4N2O5.Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;/h1-3,9H;

InChI Key

RQBWMLFHMVFSBS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O.[Na]

Appearance

Solid powder

Key on ui other cas no.

1011-73-0

Pictograms

Explosive; Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sodium 2,4-dinitrophenolate;  AI3-15340;  AI3 15340;  AI315340

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium 2,4-dinitrophenolate is prepared from 202.6 parts of 2,4-dinitrochlorobenzene in accordance with the statements of Example 1. 92 parts of ammonium chloride are added to the suspension of the 2,4-dinitrophenolate at 70° C., a pH value of 7.1 being established. 290.4 parts of 31.9% strength aqueous hydrosulphide solution are then added in the course of about 20 minutes, whilst stirring and monitoring the pH value. The pH value is reduced from 8.4 to 8.0 by adding a further 92 parts of ammonium chloride, and a further 290.4 parts of 31.9% strength hydrosulphide solution are then added at 70° to 75° C. in the course of about 20 minutes. The pH value thereby rises to 8.4. The reaction mixture is then subsequently stirred at about 70° C. for about 45 minutes. It is cooled to 15° to 20° C., 35 parts of sodium sulphite are added, followed by about 230 parts of 30% strength aqueous hydrochloric acid, in order to adjust the pH to 5. The sulphur-containing 2-amino-4-nitrophenol suspension is subsequently stirred at 5° to 10° C. for about 11/2 hours and is then filtered. 438.4 parts of a 34% strength aqueous paste of 2-amino-4-nitrophenol with a sulphur content of about 19% are obtained. This sulphur-containing filter cake is introduced into a solution of 53 parts of sodium carbonate in 400 parts of water. The mixture is warmed to about 55° to 60° C. and the sulphur is removed from the solution of sodium 2-amino-4-nitrophenolate by filtration. The filtrate is then cooled to about 20° C. and adjusted to pH 5 with about 107 parts of 30% strength aqueous hydrochloric acid. After cooling the mixture to about 5° C., it is filtered. 344 parts of a 42.1% strength aqueous press cake of 2-amino-4-nitrophenol, corresponding to 144.8 parts of 100% pure 2-amino-4-nitrophenol, are obtained. Yield: 94% of theory, relative to 2,4-dinitrochlorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes sodium 2,4-dinitrophenolate a safety concern in industrial settings?

A1: Research suggests that while this compound alone decomposes exothermically at high temperatures, its mixture with nitrobenzene poses a significant hazard []. When heated, this mixture undergoes an intensely exothermic runaway reaction, increasing the risk of explosions, particularly in industrial processes like nitrobenzene production [].

Q2: How does the presence of this compound impact nitrobenzene rectification processes?

A2: The presence of even small amounts of this compound in nitrobenzene rectification towers significantly elevates the risk of thermal runaway reactions and explosions []. This necessitates stringent safety measures and monitoring during nitrobenzene production.

Q3: What is the structural characterization of this compound monohydrate?

A3: this compound monohydrate (Na+·C6H3N2O5−·H2O) exhibits a unique laminated crystal structure []. Sodium ions (Na+) and water molecules are positioned on twofold rotation axes within these layers. The structure comprises NaO6 chains interconnected by 2,4-dinitrophenolate ligands, with each sodium ion exhibiting a distorted octahedral geometry [].

Q4: How does this compound interact with ionic liquids, and what are the implications?

A4: this compound can interact with ionic liquids like Butyl-methyl-pyrrolidinium trifluoromethylsulfonate ([bmpyr][OTf]) in a biphasic system []. This interaction facilitates the formation and extraction of anionic zinc complexes, such as [(bmpyr)2{Zn(OC6H3(NO2)2)4}], into the ionic liquid phase []. This phenomenon has implications for metal ion extraction and separation techniques.

Q5: Can this compound be used to determine standard formal potentials of anions across the nitrobenzene/water interface?

A5: Yes, studies have utilized the extraction of this compound with 18-crown-6 ether (18C6) from water into nitrobenzene to determine the standard formal potentials of various anions []. By measuring the extraction constants and individual distribution constants, researchers can estimate the equilibrium potential differences at the interface and gain insights into anion transfer processes [].

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